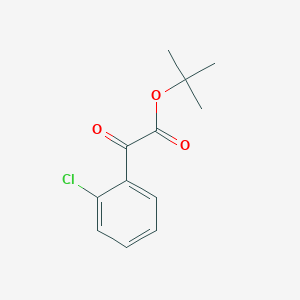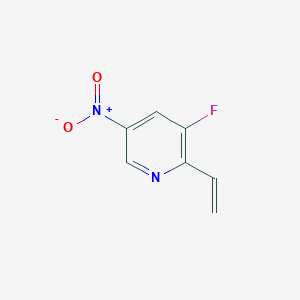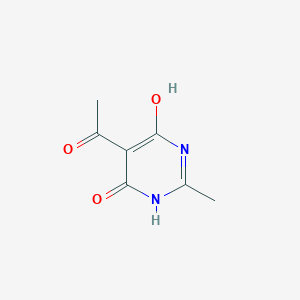![molecular formula C8H7N3O B13119480 8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)
8-Methoxypyrido[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxypyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring and a methoxy group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxypyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrido[3,4-b]pyrazine-8-carboxylic acid.
Reduction: Formation of 8-hydroxypyrido[3,4-b]pyrazine.
Substitution: Formation of various substituted pyrido[3,4-b]pyrazine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Mecanismo De Acción
The mechanism of action of 8-Methoxypyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor suggests that it may interfere with signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Another nitrogen-containing heterocycle with potential biological activities.
Uniqueness of 8-Methoxypyrido[3,4-b]pyrazine: What sets this compound apart is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
8-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3O/c1-12-7-5-9-4-6-8(7)11-3-2-10-6/h2-5H,1H3 |
Clave InChI |
XGRWJXXHQBHDRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC2=NC=CN=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
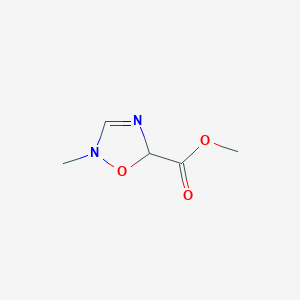
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
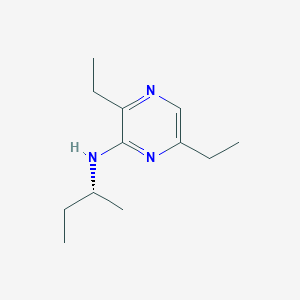

![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)

![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)

